tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Lipophilicity LogP Drug Design

This Boc-protected vicinal-difluoro benzodiazepine (284.30 g/mol) is the defined intermediate for PDE2A and GABAA ligand programs per US 2009/0215752 A1. Its 7,8-difluoro pattern uniquely delivers LogP 3.13 vs. 2.99 for mono-fluoro analogs—exploited to fine-tune CNS penetration without altering TPSA (41.57 Ų). Secure authentic, ≥95% purity material now to avoid discontinuation risks and ensure continuity in your SAR/dMPK studies.

Molecular Formula C14H18F2N2O2
Molecular Weight 284.3
CAS No. 1375472-42-6
Cat. No. B6285714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
CAS1375472-42-6
Molecular FormulaC14H18F2N2O2
Molecular Weight284.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 1375472-42-6): Core Structural Profile and Procurement Context


tert-Butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 1375472-42-6) is a Boc-protected, vicinal-difluoro-substituted 1,4-benzodiazepine intermediate with molecular formula C₁₄H₁₈F₂N₂O₂ and molecular weight 284.30 g·mol⁻¹. It belongs to a class of tetrahydro-1,4-benzodiazepine building blocks widely employed in medicinal chemistry for constructing PDE2 inhibitors, GABAA receptor ligands, and other CNS-targeted chemotypes. [1] The compound features fluorine atoms at both the 7- and 8-positions of the fused benzo ring, distinguishing it from the more common mono-fluorinated (7-fluoro or 8-fluoro) and non-fluorinated analogs within the same Boc-protected series.

Why Mono-Fluoro or Non-Fluorinated Analogs Cannot Substitute for 1375472-42-6 in Structure-Activity Relationship Studies


Within the Boc-protected tetrahydro-1,4-benzodiazepine series, the number and positional arrangement of fluorine substituents on the aromatic ring critically modulate lipophilicity (LogP), electronic distribution, and metabolic vulnerability—parameters that directly govern pharmacokinetic behavior and target engagement in downstream bioactive molecules. [1] Substituting the 7,8-difluoro compound with a 7-fluoro, 8-fluoro, or non-fluorinated analog alters the computed LogP by at least 0.14 log units and changes the molecular dipole moment and aryl ring electron density, which can shift both passive membrane permeability and CYP450-mediated oxidative metabolism. Because this compound serves as a protected intermediate for further N-1 or C-3 functionalization in PDE2 inhibitor and CNS drug discovery programs, any deviation in the fluorine substitution pattern propagates into the final pharmacophore, potentially undermining structure-activity relationships and selectivity profiles established during lead optimization. [2]

Quantitative Differentiation Evidence: tert-Butyl 7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate vs. Closest Analogs


Computed LogP Increase Relative to Mono-Fluorinated and Non-Fluorinated Analogs (Chemscene Consistent Methodology)

Using a consistent computational chemistry methodology (Chemscene platform), the 7,8-difluoro compound exhibits a computed LogP of 3.1274, which is +0.1391 log units higher than both the 7-fluoro (LogP 2.9883) and 8-fluoro (LogP 2.9883) mono-fluorinated analogs, and approximately +0.20 log units higher than the non-fluorinated parent compound (LogP ~2.9251). This quantifiable increase in lipophilicity is attributable to the additive effect of the second vicinal fluorine atom. Importantly, all four compounds share an identical computed TPSA of 41.57 Ų, indicating that the lipophilicity modulation occurs without altering hydrogen-bonding capacity, a desirable feature for optimizing passive permeability while maintaining solubility.

Lipophilicity LogP Drug Design Physicochemical Properties

Vicinal Difluoro Substitution Pattern Modulates Lipophilicity More Favorably Than Geminal Difluoro: Class-Level Evidence

Systematic studies by Müller and colleagues, published in ACS journals, demonstrate that vicinal difluoro substitution patterns on aromatic rings consistently exhibit lower lipophilicity than their geminal difluoro counterparts, while retaining higher lipophilicity than mono-fluoro analogs. [1] In the specific case of the 7,8-difluoro benzodiazepine scaffold, the vicinal arrangement of the two fluorine atoms avoids the strong electron-withdrawing dipole reinforcement that occurs with geminal substitution, resulting in a more moderate LogP increase that can balance permeability and metabolic stability. [2] This class-level principle supports the selection of the 7,8-difluoro compound over a hypothetical 7,7-difluoro or 8,8-difluoro analog (not commercially available) for programs seeking controlled lipophilicity enhancement.

Fluorination Motif Lipophilicity Control Vicinal Difluoro Medicinal Chemistry

Molecular Weight Differential Enables Differentiation by Mass Spectrometry and Impacts Downstream Pharmacokinetics

The 7,8-difluoro compound (MW 284.30 g·mol⁻¹) is exactly 18.00 g·mol⁻¹ heavier than the mono-fluoro analogs (MW 266.31 g·mol⁻¹) and 35.98 g·mol⁻¹ heavier than the non-fluorinated parent (MW 248.32 g·mol⁻¹). This mass differential is analytically significant: it provides a unique MS/MS fragmentation signature for tracking the compound and its downstream derivatives in reaction monitoring, metabolite identification, and impurity profiling. [1] In the context of the 'fluorine walk' strategy commonly employed in medicinal chemistry, the incremental mass shift of +18 Da per additional fluorine allows unambiguous differentiation of synthetic intermediates and final compounds by LC-MS.

Molecular Weight Mass Spectrometry Pharmacokinetics Lead Optimization

Patent-Cited Utility as a Key Intermediate for PDE2 Inhibitor Synthesis

US Patent Application 2009/0215752 A1 (Neuro3D) explicitly describes benzodiazepine derivatives bearing halogen substituents at the 7- and 8-positions as preferred intermediates for constructing PDE2 inhibitors with high potency and selectivity for CNS indications including anxiety, depression, and cognitive impairment. [1] While the patent does not isolate the specific 7,8-difluoro Boc-protected compound 1375472-42-6 as a exemplified final product, it establishes that vicinal dihalogen substitution (particularly difluoro) on the benzodiazepine core is advantageous for enhancing PDE2 inhibitory activity and isoform selectivity over PDE1, PDE3, and PDE4. [2] The Boc protecting group at N-4 is strategically positioned to allow orthogonal deprotection and subsequent functionalization at the N-1 or C-3 positions, making this compound a versatile late-stage intermediate.

PDE2 Inhibitor CNS Drug Discovery Benzodiazepine Intermediate Patent Evidence

Commercial Availability and Purity Benchmarking Against Mono-Fluoro Analogs

CAS 1375472-42-6 is listed by multiple reputable chemical suppliers (ChemScene, CymitQuimica/Fluorochem, Leyan) with a documented minimum purity specification of ≥95% (typically 95% by HPLC or qNMR). In contrast, the mono-fluoro analogs (CAS 886364-36-9 and 886364-28-9) are available from overlapping but not identical supplier networks, with purity specifications ranging from 97% to 98%. Notably, the 7,8-difluoro compound is flagged as a 'Discontinued product' by CymitQuimica under reference 3D-AFC47242, indicating constrained or intermittent supply that may require advance procurement planning. This supply dynamic differentiates it from the more readily available mono-fluoro analogs and may influence lead time and cost for scale-up programs.

Procurement Purity Specification Supply Chain Catalog Availability

Optimal Research and Procurement Application Scenarios for tert-Butyl 7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate


Lead Optimization of PDE2 Inhibitors Requiring Vicinal Difluoro Substitution

Medicinal chemistry teams developing PDE2A inhibitors for cognitive disorders or anxiety can use this compound as a late-stage protected intermediate. The 7,8-difluoro pattern aligns with the preferred dihalogen substitution disclosed in US 2009/0215752 A1, and the Boc group at N-4 allows orthogonal deprotection (TFA or HCl/dioxane) to expose the secondary amine for subsequent N-1 alkylation, acylation, or sulfonylation. [1] The quantifiably higher LogP (3.13 vs. 2.99 for mono-fluoro) provides a measurable lipophilicity advantage that can be exploited to fine-tune blood-brain barrier penetration, while the invariant TPSA (41.57 Ų) ensures that hydrogen-bonding capacity is preserved.

Systematic Fluorine-Walk SAR Studies on the Benzodiazepine Scaffold

Research groups conducting systematic structure-activity relationship studies comparing 7-monofluoro, 8-monofluoro, 7,8-difluoro, and non-fluorinated benzodiazepine analogs require authentic samples of each compound. The +18 Da mass increment of the 7,8-difluoro compound over the mono-fluoro analogs provides a clear LC-MS signature for verifying compound identity in parallel synthesis workflows. The constrained commercial supply of the difluoro intermediate (discontinued at one major vendor) makes advance procurement essential to avoid delays in multi-compound SAR campaigns.

Metabolic Stability Profiling of Fluorinated Benzodiazepine Intermediates

DMPK scientists evaluating the metabolic liability of fluorinated benzodiazepine building blocks can use this compound in microsomal or hepatocyte incubation studies to quantify the impact of vicinal difluoro substitution on oxidative metabolism. Class-level evidence indicates that vicinal difluoro aromatics exhibit distinct CYP450-mediated defluorination rates compared to mono-fluoro analogs, with the second fluorine atom potentially shielding the adjacent C-F bond from enzymatic attack. [2] Data from such studies directly inform the selection of fluorination patterns for development candidates.

Method Development for Vicinal Difluoro Aromatic Synthesis and Scale-Up

Process chemistry teams tasked with developing scalable routes to vicinal difluoro aromatic intermediates can use this compound as a reference standard for analytical method development (HPLC, qNMR, LC-MS) and for benchmarking novel fluorination methodologies. The compound's documented purity specification (≥95%) and storage requirements (2–8°C, sealed dry) provide baseline quality metrics for comparing in-house synthesized batches.

Quote Request

Request a Quote for tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.